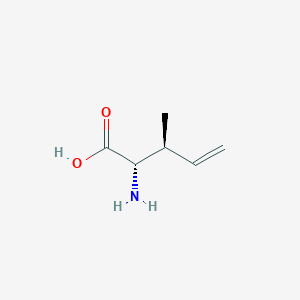![molecular formula C7H6Cl3N2O2P B14153969 Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- CAS No. 4797-12-0](/img/structure/B14153969.png)
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- is a chemical compound with the molecular formula C7H6Cl3N2O2P. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- typically involves the reaction of phosphorus oxychloride with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as column chromatography may be employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphoramidates.
Reduction: Reduction reactions can convert it into phosphoramidites.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products Formed
The major products formed from these reactions include phosphoramidates, phosphoramidites, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It plays a role in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- involves its interaction with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Phosphoramidic dichloride, [[(4-methylphenyl)amino]carbonyl]-
- **Phosphoramidic dichloride, [[(4-fluorophenyl)amino]carbonyl]-
- **Phosphoramidic dichloride, [[(4-bromophenyl)amino]carbonyl]-
Uniqueness
Phosphoramidic dichloride, [[(4-chlorophenyl)amino]carbonyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
4797-12-0 |
|---|---|
Molekularformel |
C7H6Cl3N2O2P |
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-dichlorophosphorylurea |
InChI |
InChI=1S/C7H6Cl3N2O2P/c8-5-1-3-6(4-2-5)11-7(13)12-15(9,10)14/h1-4H,(H2,11,12,13,14) |
InChI-Schlüssel |
CFOYYIIPZCEFAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NP(=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[(3,4-dimethyl-6-nitroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide](/img/structure/B14153898.png)

![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)



![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)

![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)


![6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14153980.png)
